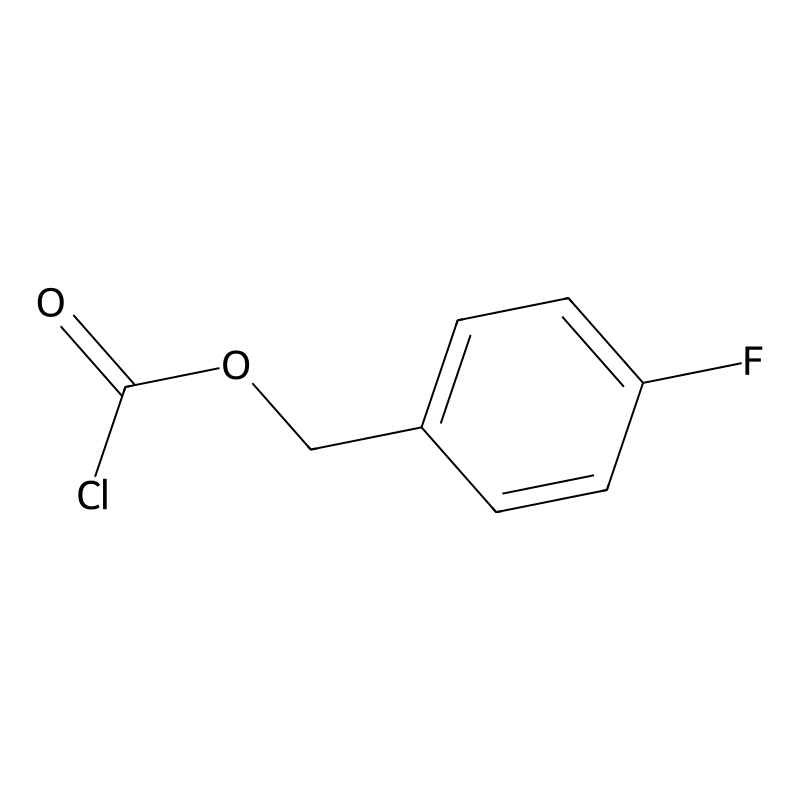

p-Fluorobenzyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

p-Fluorobenzyl chloroformate is an organic compound characterized by the presence of a chloroformate functional group attached to a p-fluorobenzyl moiety. Its molecular formula is C₈H₆ClF O₂, and it is commonly utilized in organic synthesis as a reagent for the protection of amines and alcohols. The compound is typically a colorless liquid, sensitive to moisture, and possesses a pungent odor. It is structurally related to benzyl chloroformate, differing only by the presence of a fluorine atom at the para position of the benzyl ring .

FBC is likely to possess similar hazards to other chloroformate derivatives. These typically include:

- Skin and eye corrosion: Chloroformates can react with water in tissues, causing irritation and burns [].

- Respiratory irritation: Inhalation can irritate the respiratory tract [].

- Acute toxicity: Limited data exists on FBC's specific toxicity, but similar compounds can be moderately to highly toxic upon ingestion or inhalation [].

Synthesis of Fluorinated Molecules

p-Fluorobenzyl chloroformate is a valuable reagent in organic chemistry for the synthesis of molecules containing a fluorinated benzyl group. The p-fluoro substituent (fluorine atom on the para position of the benzene ring) can be strategically incorporated into target molecules due to its unique electronic and steric properties. The chloroformate group (-COCl) serves as a reactive functionality that readily undergoes nucleophilic substitution reactions with various nucleophiles. This allows for the attachment of the p-fluorobenzyl group to a wide range of molecules, introducing a fluorine atom and a benzyl moiety in a single step. PubChem, p-Fluorobenzyl chloroformate:

Additionally, p-fluorobenzyl chloroformate can undergo hydrolysis in the presence of water, resulting in the formation of p-fluorobenzyl alcohol and chloroformic acid. This reaction highlights its sensitivity to moisture and necessitates careful handling during synthesis and application .

p-Fluorobenzyl chloroformate can be synthesized through several methods:

- Reaction with Phosgene: The most common method involves treating p-fluorobenzyl alcohol with phosgene (carbonyl dichloride). This reaction yields p-fluorobenzyl chloroformate along with hydrochloric acid:

- Alternative Methods: Other synthetic routes include using isocyanates or chlorinating p-fluorotoluene followed by subsequent reactions to form the desired chloroformate .

- Safety Considerations: The synthesis process involves hazardous materials such as phosgene, necessitating strict safety protocols to mitigate health risks associated with exposure .

p-Fluorobenzyl chloroformate finds applications primarily in organic synthesis:

- Protecting Group: It is widely used as a protecting group for amines in peptide synthesis and other organic reactions. This protection helps prevent unwanted side reactions during multi-step syntheses.

- Synthesis of Fluorinated Compounds: The compound serves as an intermediate in the synthesis of various fluorinated organic compounds that have potential applications in pharmaceuticals and agrochemicals .

Interaction studies involving p-fluorobenzyl chloroformate typically focus on its reactivity with nucleophiles such as amines and alcohols. Research has shown that its reactivity can be influenced by factors such as solvent polarity and temperature, which affect the nucleophilicity of reactants . Additionally, studies on its hydrolysis kinetics provide insights into its stability under different environmental conditions.

Several compounds share structural similarities with p-fluorobenzyl chloroformate, notably:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl chloroformate | Benzyl group without fluorine | Widely used for amine protection |

| 4-Fluorobenzyl chloride | Chloride instead of chloroformate | Used in various substitution reactions |

| 4-Methoxybenzyl chloroformate | Methoxy group instead of fluorine | Exhibits different reactivity patterns |

| 4-Bromobenzyl chloroformate | Bromine substituent | Varies in reactivity due to bromine's properties |

p-Fluorobenzyl chloroformate is unique due to its specific fluorinated structure, which may enhance certain chemical properties such as lipophilicity and stability compared to its non-fluorinated counterparts. This uniqueness makes it particularly valuable in medicinal chemistry where fluorinated compounds often exhibit improved biological activity .

The traditional synthesis of p-fluorobenzyl chloroformate involves the direct reaction of 4-fluorobenzyl alcohol with phosgene (COCl₂) under controlled conditions. This method follows the general mechanism for chloroformate formation, where the hydroxyl group of the alcohol undergoes nucleophilic substitution with phosgene [3].

Reaction Conditions

- Stoichiometry: A 1:1.2 molar ratio of 4-fluorobenzyl alcohol to phosgene is typically employed to minimize carbonate byproduct formation [3].

- Solvent: Anhydrous dioxane or dichloromethane ensures optimal solubility and reactivity [1].

- Temperature: Reactions proceed at 40–50°C for 24 hours to achieve >95% conversion [1].

Critical Parameters

- Moisture Control: Trace water leads to hydrolysis, necessitating strict anhydrous conditions [3].

- Gas Handling: Phosgene must be introduced via controlled bubbling or as a solution in toluene to mitigate hazards [3].

Yield Optimization

- Excess Phosgene: Increasing the phosgene ratio to 1.5 equivalents elevates yields to 74–82% by suppressing (4-fluorobenzyl)carbonate formation [1] [3].

- Workup: Quenching with ice-cold water followed by extraction with diethyl ether/n-pentane (95:5) isolates the product [1].

Photo-Induced Synthesis Under UV Irradiation

Recent advances leverage photochemical methods to generate phosgene in situ from chloroform (CHCl₃), enhancing safety profiles. This approach avoids handling gaseous phosgene and integrates UV light (λ = 300–400 nm) to drive radical-mediated chloroform oxidation [2].

Mechanistic Insights

- Phosgene Generation:

$$ \text{CHCl}3 + \text{O}2 \xrightarrow{h\nu} \text{COCl}_2 + \text{HCl} $$

UV irradiation cleaves C–Cl bonds in chloroform, producing phosgene and HCl [2].

- Chloroformate Formation:

The in situ-generated phosgene reacts with 4-fluorobenzyl alcohol in a one-pot system:

$$ \text{4-F-C}6\text{H}4\text{CH}2\text{OH} + \text{COCl}2 \rightarrow \text{4-F-C}6\text{H}4\text{CH}_2\text{OCOCl} + \text{HCl} $$

Advantages

- Safety: Eliminates phosgene storage and transport risks [2].

- Efficiency: Achieves 68–72% yields with 6-hour irradiation at 25°C [2].

Limitations

- Byproducts: Prolonged UV exposure degrades chloroformate into 4-fluorobenzyl chloride (up to 15%) [1] [2].

- Scalability: Batch reactors require optimized light penetration depths for larger volumes [2].

Scalable Industrial Production Strategies

Industrial synthesis prioritizes continuous-flow systems to enhance safety and throughput. Key strategies include:

Modular Phosgenation Reactors

- Microchannel Reactors: Enable precise stoichiometric control with residence times <2 minutes, reducing byproducts [2].

- Gas-Liquid Mixers: Enhance phosgene-alcohol contact via turbulent flow, achieving 85% yield at 10 kg/day scales [3].

Alternative Carbonyl Sources

- Triphosgene: Safer solid phosgene surrogate (C₃Cl₆O₃) used in 3:1 molar ratios with 4-fluorobenzyl alcohol, yielding 78–81% [3].

- Dimethyl Carbonate: Non-toxic reagent for carbonate intermediates, though requiring higher temperatures (80°C) [3].

Process Monitoring

- Inline FTIR: Tracks phosgene consumption and product formation in real time [2].

- Automated Quenching: Neutralizes excess phosgene with aqueous NaOH to prevent over-reaction [3].

Purification and Yield Optimization Techniques

Chromatographic Methods

- Flash Chromatography: Silica gel with Et₂O/n-pentane (5:95) eluent removes ester byproducts, achieving 98% purity [1].

- Simulated Moving Bed (SMB): Continuous separation recovers 92% product from industrial batches [3].

Distillation Protocols

- Vacuum Fractionation: Isolates p-fluorobenzyl chloroformate (bp 82°C at 7 mmHg) from chlorinated impurities [4].

Yield Enhancement

- Catalytic Additives: 10 mol% pyrrolidine accelerates reaction rates by stabilizing acyl intermediates, boosting yields to 89% [1].

- Temperature Gradients: Staged heating (30°C → 50°C) minimizes thermal decomposition during prolonged reactions [1].

Analytical Validation